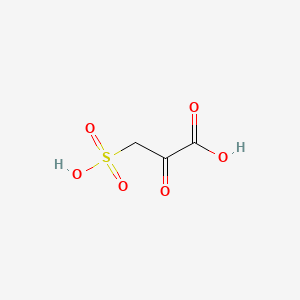
Sulfopyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfopyruvate can be synthesized through the oxidation of sulfolactic acid. This reaction is typically catalyzed by enzymes such as malate dehydrogenase, which uses either NADH or NADPH as a reductant . Another method involves the transamination of cysteate to this compound using aspartate aminotransferase and regeneration of the amino group acceptor by NADP±coupled glutamate dehydrogenase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the enzymatic synthesis methods mentioned above could be adapted for industrial-scale production if needed.
Chemical Reactions Analysis
Types of Reactions
Sulfopyruvate undergoes several types of chemical reactions, including:
Reduction: This compound can be reduced to sulfolactate by malate dehydrogenase using NADH or NADPH.
Decarboxylation: This compound decarboxylase catalyzes the decarboxylation of this compound to sulfoacetaldehyde.
Transamination: Aspartate aminotransferase catalyzes the transamination of cysteate to this compound.
Common Reagents and Conditions
Reduction: NADH or NADPH as reductants, malate dehydrogenase as the catalyst.
Decarboxylation: this compound decarboxylase as the catalyst.
Transamination: Aspartate aminotransferase and NADP±coupled glutamate dehydrogenase.
Major Products
Reduction: Sulfolactate.
Decarboxylation: Sulfoacetaldehyde and carbon dioxide.
Transamination: this compound.
Scientific Research Applications
Sulfopyruvate has several applications in scientific research:
Biochemistry: It is involved in the biosynthesis of coenzyme M, a crucial cofactor in methanogenesis and aliphatic alkene metabolism.
Microbiology: This compound is used to study the metabolic pathways of archaea and bacteria, particularly in the context of coenzyme biosynthesis.
Enzymology: The study of enzymes like this compound decarboxylase and malate dehydrogenase involves this compound as a substrate
Mechanism of Action
Sulfopyruvate exerts its effects primarily through its role as a substrate in enzymatic reactions. For example, this compound decarboxylase catalyzes its decarboxylation to sulfoacetaldehyde, a key step in the biosynthesis of coenzyme M . The molecular targets and pathways involved include enzymes like this compound decarboxylase and malate dehydrogenase, which facilitate its conversion to other compounds.
Comparison with Similar Compounds
Similar Compounds
Sulfolactate: A reduction product of sulfopyruvate.
Cysteate: A precursor to this compound through transamination.
Sulfoacetaldehyde: A decarboxylation product of this compound.
Uniqueness
This compound is unique due to its role as an intermediate in the biosynthesis of coenzyme M, which is essential for methanogenesis and aliphatic alkene metabolism . Its ability to undergo multiple types of reactions, including reduction, decarboxylation, and transamination, further distinguishes it from similar compounds.
Properties
CAS No. |
98022-26-5 |
|---|---|
Molecular Formula |
C3H4O6S |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-oxo-3-sulfopropanoic acid |
InChI |
InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9) |
InChI Key |
BUTHMSUEBYPMKJ-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)S(=O)(=O)O |
Canonical SMILES |
C(C(=O)C(=O)O)S(=O)(=O)O |
| 98022-26-5 | |
physical_description |
Solid |
Synonyms |
2-carboxy-2-oxoethanesulfonic acid beta-sulfopyruvic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


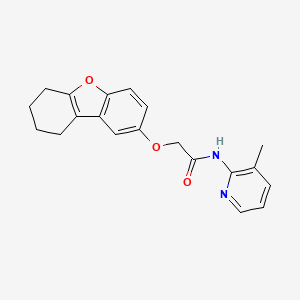
![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)
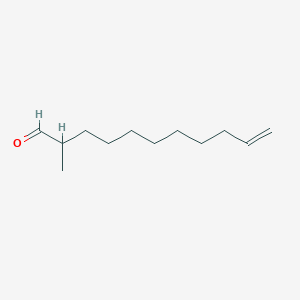
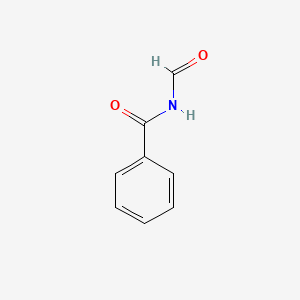

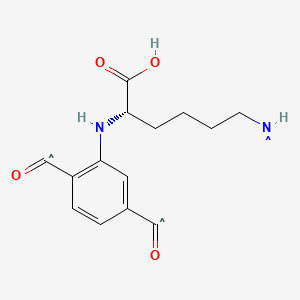

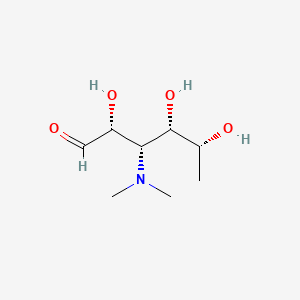



![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)
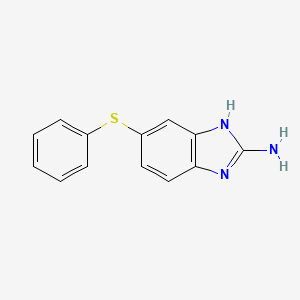
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)
